molecular formula C23H19N3O4 B6514573 N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892293-57-1

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514573
CAS RN: 892293-57-1
M. Wt: 401.4 g/mol
InChI Key: FKYKOJYNDZGNLV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a methoxyphenyl group, a tetrahydroquinazoline group, and a carboxamide group . These types of compounds are often used in medicinal chemistry and drug development .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, amine groups, and carbonyl groups . The exact structure would depend on the specific arrangement and bonding of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve redox reactions, substitution reactions, and the formation or breaking of aromatic rings . The specific reactions would depend on the functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their molecular structure and functional groups . These properties can include solubility, melting point, boiling point, and reactivity.

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological receptors or enzymes . The specific mechanism of action would depend on the structure of the compound and its interactions with biological systems.

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely depending on their specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-30-20-10-6-5-7-16(20)14-24-21(27)15-11-12-18-19(13-15)25-23(29)26(22(18)28)17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYKOJYNDZGNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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